N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
This compound features a complex heterocyclic architecture:
- Core structure: A 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via an acetamide bridge to a pyrazolo[3,4-d]pyridazine ring.
- Substituents: A 2-methoxyphenyl group at position 1 of the pyridazine ring and a methyl group at position 2.
- Functional groups: Thioether (-S-) and acetamide (-NHCO-) linkages, which may influence solubility, bioavailability, and receptor binding.
The compound’s design likely targets enzyme inhibition or receptor modulation, given the prevalence of similar structures in kinase inhibitors or GPCR ligands.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-16-12-24-28(17-5-3-4-6-18(17)30-2)22(16)23(27-26-14)33-13-21(29)25-15-7-8-19-20(11-15)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZNPXFTJYQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Recent studies have demonstrated methods for creating related compounds through reactions involving amines and various electrophiles. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides followed by further derivatization has been reported as an effective synthetic route .
Antiparasitic Activity
Recent research has highlighted the antiparasitic potential of compounds related to this compound. In vitro studies have shown that certain derivatives exhibit low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that modifications to the core structure can enhance biological activity while maintaining low cytotoxicity against human cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, derivatives have been screened against α-glucosidase and acetylcholinesterase enzymes. Inhibition of these enzymes is crucial for developing treatments for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that some synthesized compounds showed promising inhibitory activity against these enzymes .
Case Study 1: Antiviral Properties
In a study focusing on antiviral activity against Tobacco Mosaic Virus (TMV), several derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety were tested. Compounds demonstrated significant antiviral effects with over 40% inactivation at specific concentrations. Notably, some compounds outperformed standard antiviral agents like ribavirin .
Case Study 2: Cytotoxicity Assessment
A comprehensive evaluation of the cytotoxicity of various pyrazole derivatives was conducted to understand their safety profiles. The study found that while some compounds exhibited cytotoxic effects at certain concentrations, others maintained non-toxic profiles while demonstrating biological activity. This highlights the importance of assessing cytotoxicity in drug development .
Data Tables
| Compound | Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|---|
| Compound A | Antiparasitic | T. cruzi | 0.5 | Low toxicity in human cells |
| Compound B | Enzyme Inhibition | α-glucosidase | 0.8 | Potential for T2DM treatment |
| Compound C | Antiviral | TMV | 0.6 | Superior to ribavirin |
Scientific Research Applications
Key Synthetic Pathway
- Formation of Sulfonamide : The reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
- Coupling Reaction : Introduction of the pyrazolo[3,4-d]pyridazine group via nucleophilic attack on a suitable electrophile.
Therapeutic Potential
The compound has been evaluated for its activity against various biological targets:
- Antidiabetic Activity : Initial screenings have shown that derivatives of this compound exhibit inhibitory effects on enzymes such as α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
- Neuroprotective Effects : The compound has also been studied for its potential neuroprotective effects against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease (AD) research .
Molecular Docking Studies
Molecular docking studies indicate that this compound can effectively bind to target proteins involved in inflammation and neurodegenerative diseases. This suggests a mechanism where the compound may exert its effects by modulating enzyme activity associated with these conditions .
Case Studies
- Anti-inflammatory Properties : In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. This positions the compound as a candidate for further development as an anti-inflammatory agent .
- Cancer Research : Compounds structurally related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide have shown promise in inhibiting cancer cell proliferation. For instance, studies on pyrazole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules from the literature, focusing on synthesis, substituent effects, and spectral characterization.
Key Observations:
Heterocyclic Core Diversity: The target’s pyrazolo[3,4-d]pyridazine core is distinct from the thiazolo[3,2-a]pyrimidine or tetrahydroimidazo[1,2-a]pyridine scaffolds. Pyrazolo-pyridazines are less common in the provided evidence but are known for kinase inhibition due to their planar, aromatic structure. Benzo[b][1,4]dioxin and benzo[d][1,3]dioxole (e.g., ) share oxygenated aromatic systems but differ in ring saturation and substitution patterns.
Substituent Effects: The 2-methoxyphenyl group in the target may enhance lipophilicity and π-π stacking compared to the 4-cyanobenzylidene in compound 11b , which introduces polarity via the cyano group. Methyl groups (e.g., at position 4 in the target and compound 7a–c ) often improve metabolic stability but may reduce solubility.
Synthetic Efficiency :
- Yields for analogous heterocycles range from 51% (tetrahydroimidazo[1,2-a]pyridine ) to 68% (thiazolo[3,2-a]pyrimidine ). The target compound’s synthesis may face challenges due to its multi-step assembly (e.g., coupling of benzo[b][1,4]dioxin and pyrazolo-pyridazine units).
Table 2: Spectral Characterization Comparison
Insights:
- IR Spectroscopy : The target’s thioether and acetamide groups would show peaks near 2,500–2,600 cm⁻¹ (C-S) and 1,650–1,700 cm⁻¹ (C=O), respectively, aligning with data for compound 11b and 1l .
- $ ^1 \text{H NMR} $ : Aromatic protons in the benzo[b][1,4]dioxin moiety (target) are expected near δ 6.5–7.5 ppm, similar to compound 7a–c . The 2-methoxyphenyl group’s protons would resonate near δ 3.8–4.0 ppm (OCH₃).
Q & A
Q. What role does X-ray crystallography play in confirming the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
